molecular formula C19H17NOS B12599221 (4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone CAS No. 878555-17-0

(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone

Cat. No.: B12599221
CAS No.: 878555-17-0
M. Wt: 307.4 g/mol
InChI Key: OOGOVNKNLUMDAP-UHFFFAOYSA-N
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Description

(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a thiophene ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone typically involves the reaction of 4-dimethylaminobenzaldehyde with 2-thiophen-3-yl-phenylmethanone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like methanol at room temperature. The reaction mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone is unique due to the presence of both the thiophene and phenyl rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

878555-17-0

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(2-thiophen-3-ylphenyl)methanone

InChI

InChI=1S/C19H17NOS/c1-20(2)16-9-7-14(8-10-16)19(21)18-6-4-3-5-17(18)15-11-12-22-13-15/h3-13H,1-2H3

InChI Key

OOGOVNKNLUMDAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CSC=C3

Origin of Product

United States

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